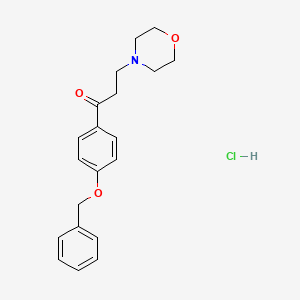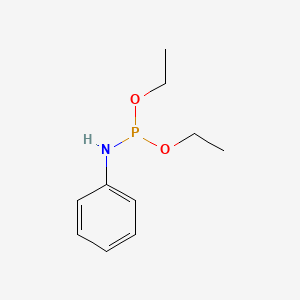![molecular formula C23H23N3O B1656275 (4E)-5-METHYL-2-PHENYL-4-{2-[(2Z)-1,3,3-TRIMETHYLINDOL-2-YLIDENE]ETHYLIDENE}PYRAZOL-3-ONE CAS No. 5190-63-6](/img/structure/B1656275.png)
(4E)-5-METHYL-2-PHENYL-4-{2-[(2Z)-1,3,3-TRIMETHYLINDOL-2-YLIDENE]ETHYLIDENE}PYRAZOL-3-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-5-METHYL-2-PHENYL-4-{2-[(2Z)-1,3,3-TRIMETHYLINDOL-2-YLIDENE]ETHYLIDENE}PYRAZOL-3-ONE is a complex organic compound with a unique structure that combines a pyrazolone ring with an indole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-METHYL-2-PHENYL-4-{2-[(2Z)-1,3,3-TRIMETHYLINDOL-2-YLIDENE]ETHYLIDENE}PYRAZOL-3-ONE typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with an indole derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
(4E)-5-METHYL-2-PHENYL-4-{2-[(2Z)-1,3,3-TRIMETHYLINDOL-2-YLIDENE]ETHYLIDENE}PYRAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Halogens, alkylating agents; reactions may require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while reduction can lead to the formation of reduced derivatives with altered functional groups .
Wissenschaftliche Forschungsanwendungen
(4E)-5-METHYL-2-PHENYL-4-{2-[(2Z)-1,3,3-TRIMETHYLINDOL-2-YLIDENE]ETHYLIDENE}PYRAZOL-3-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (4E)-5-METHYL-2-PHENYL-4-{2-[(2Z)-1,3,3-TRIMETHYLINDOL-2-YLIDENE]ETHYLIDENE}PYRAZOL-3-ONE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It can modulate signaling pathways such as the TGF-β/SMAD pathway, which is involved in cellular responses to stress and injury.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: A structurally similar compound with known anti-inflammatory properties.
2,4-Dihydro-5-methyl-3H-pyrazol-3-one: Another related compound with potential biological activities.
Uniqueness
(4E)-5-METHYL-2-PHENYL-4-{2-[(2Z)-1,3,3-TRIMETHYLINDOL-2-YLIDENE]ETHYLIDENE}PYRAZOL-3-ONE is unique due to its combined pyrazolone and indole structure, which may confer distinct chemical and biological properties not observed in simpler analogs .
Eigenschaften
CAS-Nummer |
5190-63-6 |
|---|---|
Molekularformel |
C23H23N3O |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
5-methyl-2-phenyl-4-[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]pyrazol-3-one |
InChI |
InChI=1S/C23H23N3O/c1-16-18(22(27)26(24-16)17-10-6-5-7-11-17)14-15-21-23(2,3)19-12-8-9-13-20(19)25(21)4/h5-15H,1-4H3 |
InChI-Schlüssel |
VANSFRDHZRBRTF-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1=CC=C2C(C3=CC=CC=C3N2C)(C)C)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=NN(C(=O)C1=CC=C2C(C3=CC=CC=C3N2C)(C)C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Diethyl [(3,4,5-trimethoxyphenyl)methylidene]propanedioate](/img/structure/B1656200.png)
![(2Z)-2-Hydrazinylidene-5-[(3-nitrophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B1656202.png)

![(E)-N-[benzyl(phenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B1656206.png)




![(3AR*,12E,13AR*)-1,3,3A,4,5,6,7,8,9,10,11,13A-Dodecahydrocyclododeca[C]furan](/img/structure/B1656212.png)



